REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([OH:10])=O)[N:7]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH2:35][CH:36]1[CH2:41][CH2:40][N:39]([CH3:42])[CH2:38][CH2:37]1.CCN(C(C)C)C(C)C>CN(C=O)C>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([NH:35][CH:36]2[CH2:41][CH2:40][N:39]([CH3:42])[CH2:38][CH2:37]2)=[O:10])[N:7]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC=C(N1)C(=O)O
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
NC1CCN(CC1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
absorbed onto an SCX column
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
WASH
|
Details
|
eluted with ammonia in methanol
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue and further purified by column chromatography (5% 7N NH3 in MeOH/DCM) Product
|
Type
|
ADDITION
|
Details
|
containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C(=O)NC1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 635 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |